molecular formula C24H35NO4 B033313 Arachidonic Acid N-Hydroxysuccinimidyl Ester CAS No. 187224-28-8

Arachidonic Acid N-Hydroxysuccinimidyl Ester

Cat. No.: B033313
CAS No.: 187224-28-8
M. Wt: 401.5 g/mol
InChI Key: PGXVZDBDYJGWCM-DOFZRALJSA-N
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Description

Historical Development and Scientific Context

The development of this compound represents a convergence of two distinct yet complementary scientific trajectories that have fundamentally shaped modern biochemical research methodologies. The foundational work underlying this compound can be traced to the early twentieth century discovery of arachidonic acid itself, which was first isolated and identified from mammalian tissues in 1909 by Percival Hartley. This pioneering achievement was particularly remarkable given that it preceded the advent of chromatography or any spectroscopic methodology, including mass spectrometry, infrared spectroscopy, ultraviolet spectroscopy, or nuclear magnetic resonance techniques.

The nomenclature "arachidonic" was established in 1913 based on its structural relationship to the well-characterized arachidic acid, which contains twenty carbon atoms in a saturated configuration. However, the complete structural elucidation of arachidonic acid proved to be a protracted endeavor that spanned several decades of intensive research. The positions of the four double bonds were not definitively established until 1940, when researchers determined their locations at positions 5, 8, 11, and 14 of the twenty-carbon chain. The configuration of these double bonds was subsequently confirmed as all-cis-5,8,11,14 through total synthesis experiments conducted in 1961.

Parallel to these developments in fatty acid chemistry, the field of activated ester chemistry was undergoing its own revolutionary transformation during the mid-twentieth century. The historical foundation for N-hydroxysuccinimide ester technology can be traced to 1955, when Bodánszky reported the preparation of the neuropeptide oxytocin using aminolysis of 4-nitrophenol esters as a crucial synthetic step. This breakthrough catalyzed extensive exploration of various activated ester systems for peptide synthesis applications.

The evolution toward N-hydroxysuccinimide esters specifically began with the introduction of N-hydroxyphthalimide activated esters by Nefkens and Tesser in 1961, followed by the seminal development of N-hydroxysuccinimide esters by Anderson and co-workers in 1963. These N-hydroxysuccinimide esters demonstrated significant advantages over previous activated ester systems, particularly their ability to form water-soluble byproducts under neutral reaction conditions, which enhanced their versatility in synthetic applications.

The integration of arachidonic acid with N-hydroxysuccinimide ester chemistry represents a more recent development that capitalizes on the unique properties of both molecular components. Several crystalline N-hydroxysuccinimide esters of both short-chain and long-chain fatty acids have been systematically synthesized and characterized. These compounds demonstrate preferential reactivity with free amino acids to form N-acylamino acids, with their behavior on thin-layer chromatography systems being well-documented for analytical purposes.

Molecular Significance in Academic Research

This compound has emerged as a compound of exceptional molecular significance within contemporary academic research frameworks, particularly in the domains of protein chemistry, bioconjugation methodologies, and chemical biology applications. The compound's molecular formula C₂₄H₃₅NO₄ and molecular weight of 401.54 g/mol reflect its substantial structural complexity, incorporating both the polyunsaturated fatty acid backbone and the reactive N-hydroxysuccinimide moiety.

The fundamental molecular architecture of this compound enables highly selective chemical transformations that are essential for advanced research applications. N-hydroxysuccinimide esters represent one of the most widely utilized classes of activated esters in organic synthesis, demonstrating exceptional versatility as reactivity-based chemical probes. The N-hydroxysuccinimide ester functionality exhibits particularly strong reactivity toward primary amines, including the epsilon-amine groups of lysine residues and N-terminal amino groups in proteins, forming stable amide linkages through nucleophilic attack mechanisms.

Recent chemoproteomics investigations have revealed that N-hydroxysuccinimide ester compounds primarily target lysine residues but also demonstrate reactivity toward other nucleophilic amino acids including serine, threonine, tyrosine, arginine, and cysteine residues. This broad reactivity profile enables comprehensive proteome-wide analysis of metabolite-protein interactions, facilitating the identification of previously unknown druggable hotspots in protein structures.

The application of this compound in bioconjugation protocols has proven particularly significant for protein modification studies. The optimal reaction conditions for these transformations occur at pH values between 8.3 and 8.5, where amino groups are sufficiently deprotonated to facilitate nucleophilic attack while minimizing hydrolysis of the N-hydroxysuccinimide ester functionality. Water serves as the most commonly employed solvent for these bioconjugation reactions, though poorly soluble N-hydroxysuccinimide esters may require initial dissolution in dimethyl sulfoxide or dimethylformamide followed by addition to buffered protein solutions.

The compound's unique structural characteristics enable its utilization as a versatile chemical probe in activity-based protein profiling strategies. These approaches employ reactivity-based chemical probes to map reactive, functional, and ligandable hotspots within complex proteomes, thereby enabling inhibitor discovery against various therapeutic protein targets. The alkyne-functionalized derivatives of N-hydroxysuccinimide esters have proven particularly valuable for these applications, providing enhanced analytical capabilities through click chemistry methodologies.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₂₄H₃₅NO₄
Molecular Weight 401.54 g/mol
Chemical Abstract Service Number 187224-28-8
Double Bond Configuration 5Z,8Z,11Z,14Z
Functional Groups Carboxylic acid ester, N-hydroxysuccinimide
Solubility Requires organic co-solvents

Relationship to Arachidonic Acid Metabolic Cascade

The relationship between this compound and the broader arachidonic acid metabolic cascade represents a complex intersection of chemical modification technology with fundamental cellular biochemistry. Arachidonic acid itself serves as a polyunsaturated, essential fatty acid that functions as a cornerstone component within cellular membrane phospholipids and acts as the direct precursor for numerous bioactive lipid mediators including prostaglandins and leukotrienes.

Arachidonic acid is ubiquitously distributed throughout mammalian cellular systems, where it exists primarily in esterified forms within phospholipids, particularly phosphatidylethanolamine, phosphatidylcholine, and phosphatidylinositides. The compound demonstrates particular abundance in brain tissue, skeletal muscle, and liver, with skeletal muscle representing an especially active site of arachidonic acid retention, accounting for approximately 10-20% of the phospholipid fatty acid content under typical physiological conditions.

The metabolic significance of arachidonic acid extends beyond its structural role in membrane systems to encompass critical functions in cellular signaling cascades. Arachidonic acid serves as a lipid second messenger involved in the regulation of multiple signaling enzymes, including phospholipase C-gamma, phospholipase C-delta, and various protein kinase C isoforms. Additionally, arachidonic acid functions as a key inflammatory intermediate and demonstrates vasodilatory properties through distinct synthetic pathways.

The liberation of arachidonic acid from phospholipid stores occurs through hydrolysis reactions catalyzed by phospholipase A₂ enzymes, which specifically target the sn-2 position of membrane glycerophospholipids. Once released, arachidonic acid can undergo metabolic transformation through multiple enzymatic pathways, including cyclooxygenase-mediated conversion to prostaglandins and thromboxanes, lipoxygenase-mediated formation of leukotrienes, and cytochrome P450-mediated generation of epoxyeicosatrienoic acids and hydroxyeicosatetraenoic acids.

Recent research employing mass spectrometric methodologies has provided detailed insights into the cellular fate of exogenous arachidonic acid during metabolic processes. Investigations utilizing water labeled with oxygen-18 isotope have demonstrated that exogenous arachidonic acid can be metabolized by cellular oxygenases either in its original form or following esterification and subsequent release. These studies revealed that when deuterated arachidonic acid was added to leukocyte cultures along with calcium ionophore, the resulting deuterated 5-hydroxyeicosatetraenoic acid products contained minimal oxygen-18 labeling, indicating that the exogenous substrate was utilized directly without prior esterification.

Systematic reviews of randomized controlled trials examining increased arachidonic acid intake have provided comprehensive data on its effects on fatty acid status and health outcomes in human subjects. Twenty-two articles from fourteen randomized controlled trials have been analyzed, with most studies conducted in adult populations using arachidonic acid doses ranging from 80 to 2000 mg per day over durations of 1-12 weeks. Supplementation with arachidonic acid doses as low as 80 mg per day demonstrated measurable increases in arachidonic acid content across different blood fractions.

Table 2: Arachidonic Acid Metabolic Pathways and Products

Enzyme System Primary Products Biological Functions Reference
Cyclooxygenase Prostaglandins, Thromboxanes Inflammation, Platelet aggregation
Lipoxygenase Leukotrienes, Hydroxyeicosatetraenoic acids Immune function, Chemotaxis
Cytochrome P450 Epoxyeicosatrienoic acids Vascular function, Renal regulation
Phospholipase A₂ Free arachidonic acid Substrate liberation

The investigation of arachidonic acid transport mechanisms has revealed sophisticated cellular uptake systems that facilitate the movement of this fatty acid across cellular membranes. Studies examining the interaction of S100A8/S100A9-arachidonic acid complexes with endothelial cells have demonstrated that arachidonic acid can be rapidly taken up by human umbilical vein endothelial cells in a saturable and energy-dependent fashion when complexed with these calcium-binding proteins. This uptake process was predominantly mediated by fatty acid transporter/CD36, as evidenced by dramatic inhibition with sulfo-N-succinimidyl oleate, a specific inhibitor of this transporter system.

The relationship between this compound and these metabolic cascades extends beyond simple chemical modification to encompass potential modulation of enzymatic activities and protein-protein interactions within the arachidonic acid signaling network. The covalent attachment of arachidonic acid moieties to target proteins through N-hydroxysuccinimide ester chemistry may alter protein localization, enzyme activity, or substrate recognition patterns, thereby influencing the overall flux through various metabolic pathways within the arachidonic acid cascade.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXVZDBDYJGWCM-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Activation : A carbodiimide reagent (e.g., EDC) reacts with the carboxylic acid group of arachidonic acid to form an unstable O-acylisourea intermediate.

  • NHS Ester Formation : The intermediate reacts with NHS, displacing the carbodiimide-derived urea and yielding AANHS.

Limitations

  • Requires anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis.

  • Generates stoichiometric byproducts (e.g., water-soluble urea derivatives), complicating purification.

  • Sensitive to ambient moisture, necessitating inert atmospheres.

Triphosgene-Mediated Synthesis: Advanced Method

A novel method using triphosgene (bis(trichloromethyl) carbonate) as an acid activator offers significant advantages in simplicity and efficiency.

Reaction Protocol

  • Reagents :

    • Arachidonic acid (1 equiv)

    • N-hydroxysuccinimide (1.2 equiv)

    • Triphosgene (0.4 equiv)

    • Anhydrous dichloromethane (DCM) or ethyl acetate

  • Procedure :

    • Dissolve arachidonic acid and NHS in anhydrous DCM.

    • Add triphosgene dropwise at 0°C under nitrogen.

    • Stir at room temperature for 1–2 hours.

    • Quench with aqueous sodium bicarbonate, extract with DCM, and purify via recrystallization.

  • Yield : 85–92% (reported for analogous NHS esters).

Advantages Over Carbodiimide Methods

  • Simpler Workflow : Eliminates the need for coupling agents like EDC.

  • Faster Reaction : Completes in ≤2 hours versus 4–6 hours for carbodiimide methods.

  • Reduced Byproducts : Triphosgene decomposes into volatile byproducts (e.g., CO₂), simplifying purification.

Comparative Analysis of Preparation Methods

ParameterCarbodiimide MethodTriphosgene Method
Reaction Time 4–6 hours1–2 hours
Yield 70–80%85–92%
Byproducts Water-soluble urea derivativesCO₂, HCl (easily removed)
Solvent Requirements Strict anhydrous conditionsTolerates mild moisture
Scalability ModerateHigh (continuous flow compatible)

Optimization Strategies for Industrial-Scale Production

Solvent Selection

  • Polar Aprotic Solvents : DMF or acetonitrile enhances NHS solubility but requires rigorous drying.

  • Halogenated Solvents : DCM or chloroform improves triphosgene reactivity while minimizing ester hydrolysis.

Stoichiometric Ratios

  • Triphosgene : Substoichiometric amounts (0.3–0.5 equiv) suffice due to its high activation efficiency.

  • NHS Excess : A 1.2:1 NHS-to-acid ratio ensures complete conversion.

Purification Techniques

  • Recrystallization : Use hexane/ethyl acetate mixtures to isolate AANHS as a white crystalline solid.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane gradient) resolves residual NHS or unreacted acid.

Research Findings and Implications

Kinetic Studies

  • Triphosgene-mediated reactions exhibit pseudo-first-order kinetics, with rate constants 2–3× higher than carbodiimide methods.

Applications in Lipid-Protein Conjugation

  • AANHS synthesized via triphosgene enables efficient labeling of serum albumin and membrane receptors, critical for drug delivery studies.

Environmental Impact

  • Triphosgene’s low stoichiometry and volatile byproducts reduce waste generation compared to carbodiimide protocols.

Chemical Reactions Analysis

Primary Reaction Mechanism

The core reaction of AA-NHS involves the NHS ester group reacting with primary amines to form stable amide bonds. This process occurs through a nucleophilic attack mechanism:

  • Step 1 : The carbonyl carbon of the NHS ester is attacked by a primary amine (e.g., lysine residues in proteins), forming a tetrahedral intermediate.
  • Step 2 : The intermediate undergoes rearrangement, releasing N-hydroxysuccinimide (NHS) as a leaving group.
  • Step 3 : A stable amide bond is formed between the fatty acid chain and the target amine .

This reaction is highly selective for primary amines, with minimal reactivity toward other nucleophiles like hydroxyl or sulfhydryl groups .

Substitution Reactions

  • Primary Amines : Reacts with lysine residues in proteins or amino groups in nucleotides to form covalent amide bonds .
  • Hydroxylamine : Forms hydroxamic acids via nucleophilic substitution .
  • Gas-Phase Conjugation : In gas-phase reactions, carboxylates can initiate nucleophilic attacks, forming labile anhydride bonds that cleave to transfer oxygen .

Hydrolysis

  • Acidic Conditions : Hydrolyzes to arachidonic acid and NHS under acidic conditions, with a mechanism involving protonation of the ester carbonyl .
  • Basic Conditions : Reacts with hydroxide ions to form carboxylate salts, which are less stable .

Catalytic Reactions

  • Acid-Base Catalysis : Facilitates bond formation between molecules by stabilizing intermediates .

Environmental and Stability Factors

Factor Effect Citation
MoistureHydrolyzes NHS esters, reducing reactivity .
TemperatureElevated temperatures accelerate hydrolysis.
pHOptimal reactivity at pH 7–8; acidic/basic conditions favor hydrolysis .

Bioconjugation

  • Protein Labeling : Covalently attaches to lysine residues in proteins like bovine serum albumin (BSA), enhancing stability in drug delivery systems.
  • Lipid Metabolism : Modifies enzymes in the arachidonic acid pathway, altering prostaglandin synthesis and inflammatory responses .

Therapeutic Implications

  • Anti-Inflammatory Agents : Inhibits cyclooxygenase (COX) enzymes, reducing eicosanoid production .
  • Drug Development : Used as a precursor for lipid-based therapeutics targeting cardiovascular diseases .

Research Findings

Study Key Outcome Citation
Protein Labeling (BSA)Enhanced binding properties and stability in biological assays.
Inflammatory ModulationIncreased thromboxane and prostaglandin levels in activated platelets.
Gas-Phase ReactivityDemonstrated oxygen transfer via labile anhydride bonds .

Scientific Research Applications

Bioconjugation and Labeling

AA-NHS is extensively used for the labeling of biomolecules , particularly proteins and oligonucleotides. The NHS ester reacts with primary amines present in these biomolecules to form stable covalent bonds. This property is crucial for:

  • Protein Modification : Enhancing the functionality or stability of therapeutic proteins by attaching hydrophobic fatty acid chains, which can improve solubility and bioavailability .
  • Oligonucleotide Labeling : Facilitating the conjugation of fluorescent dyes or other functional groups to nucleic acids for various analytical applications, including PCR and sequencing .

Drug Delivery Systems

The hydrophobic nature of AA-NHS allows it to be incorporated into drug delivery systems. By conjugating drugs with AA-NHS, researchers can:

  • Increase Half-Life : Fatty acid conjugates can enhance the pharmacokinetics of therapeutic proteins by improving their stability and reducing clearance rates in vivo .
  • Targeted Delivery : The ability to modify drug molecules with AA-NHS enables targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

Chemical Probes for Proteomics

AA-NHS serves as a versatile chemical probe in proteomics research. It can be employed to:

  • Map Reactive Sites : By utilizing AA-NHS as a probe, researchers can identify reactive hotspots on proteins, which are critical for understanding protein function and interactions . This approach aids in discovering new drug targets by mapping active sites and allosteric sites.
  • Activity-Based Protein Profiling (ABPP) : AA-NHS can be used in ABPP strategies to profile enzyme activity within complex proteomes, providing insights into metabolic pathways and disease mechanisms .

Case Studies

  • Therapeutic Protein Conjugation
    In a study evaluating the effects of fatty acid conjugation on protein stability, researchers demonstrated that attaching AA-NHS to a therapeutic protein significantly increased its half-life in circulation compared to the native form . This finding underscores the potential of AA-NHS in enhancing drug formulations.
  • Mapping Reactive Hotspots
    Another study utilized AA-NHS as a chemical probe to identify reactive lysine residues on target proteins involved in cancer progression. The results revealed new potential binding sites for small molecule inhibitors, thereby aiding drug discovery efforts .
  • Fluorescent Labeling of Oligonucleotides
    Researchers successfully labeled oligonucleotides with AA-NHS conjugated fluorescent dyes, demonstrating improved signal intensity in fluorescence-based assays compared to traditional labeling methods . This application highlights the utility of AA-NHS in nucleic acid research.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in inflammation. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar NHS Esters

NHS esters are widely used for amine-targeting bioconjugation. Below is a detailed comparison of AANHS with structurally and functionally related compounds:

Key Comparative Insights:

Backbone Influence on Function :

  • AANHS’s hydrophobic polyunsaturated chain facilitates integration into lipid bilayers, unlike hydrophilic PEGylated (e.g., DBCO-PEG4-NHS) or fluorescent (e.g., Alexa-647 NHS) esters .
  • Aromatic NHS esters (e.g., pyrenebutyric acid) enable fluorescence-based tracking but lack lipid-specific interactions .

Reactivity and Selectivity: All NHS esters react preferentially with primary amines, but non-specific binding to secondary amines or thiols can occur, especially in complex biological matrices . AANHS’s long alkyl chain may sterically hinder reactions with buried amines, unlike smaller esters (e.g., thioctic acid NHS) .

Stability :

  • AANHS is highly oxidation-sensitive due to its unsaturated bonds, requiring stringent storage conditions. In contrast, saturated esters (e.g., arachidic acid NHS ester) or PEGylated derivatives exhibit better oxidative stability .
  • Hydrolysis rates vary: DBCO-PEG4-NHS esters hydrolyze slower in aqueous buffers than AANHS or mycotoxin-derived esters .

Applications in Research: Immunoassays: Mycotoxin NHS esters (e.g., Zearalenone, Ochratoxin A) are preferred for hapten conjugation due to their small size and high epitope specificity . Nanotechnology: Thioctic acid NHS esters outperform AANHS in nanoparticle functionalization due to disulfide-mediated gold surface binding .

Biological Activity

Arachidonic Acid N-Hydroxysuccinimidyl Ester (AA-NHS) is a bioactive compound derived from arachidonic acid, a polyunsaturated fatty acid involved in various physiological processes, including inflammation and cell signaling. This article explores the biological activity of AA-NHS, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C24_{24}H35_{35}NO4_4
  • Molecular Weight : 401.54 g/mol
  • CAS Number : 187224-28-8

AA-NHS functions primarily through the formation of stable amide bonds with nucleophilic sites in proteins. This reaction is facilitated by the N-hydroxysuccinimide (NHS) moiety, which enhances the reactivity of the carboxylic acid group in arachidonic acid. The resultant conjugates can modulate various biological activities, including:

  • Protein Modification : AA-NHS can covalently modify proteins, impacting their function and activity.
  • Cell Signaling : The ester can influence signaling pathways related to inflammation and immune responses by altering the availability of arachidonic acid derivatives, such as prostaglandins and leukotrienes.

1. Inflammation Modulation

Arachidonic acid is a precursor for several eicosanoids that play critical roles in inflammatory responses. Studies have shown that AA-NHS can enhance the production of pro-inflammatory mediators:

  • Eicosanoid Synthesis : AA-NHS increases levels of thromboxanes and prostaglandins in activated platelets, contributing to vasodilation and increased vascular permeability .

2. Cellular Effects

Research indicates that AA-NHS can affect various cell types:

  • Platelet Function : In isolated platelet studies, low concentrations of AA-NHS were found to enhance thromboxane synthesis, indicating its role in platelet activation and aggregation .
  • Immune Response : AA-NHS has been shown to influence leukocyte function without significantly affecting lymphocyte proliferation .

Case Studies

  • Study on Platelet Activation :
    • Researchers administered [^14C]AA to washed platelets to assess its utilization compared to endogenous arachidonic acid. Results indicated that low concentrations (1–5 µM) maximized utilization, while higher concentrations (10–100 µM) led to substantial thromboxane production .
  • Kidney Disease Research :
    • A study highlighted the involvement of AA and its metabolites in idiopathic nephrotic syndrome (INS), suggesting that they modulate renal function and inflammation through effects on cell membrane fluidity and platelet activity .

Data Table: Biological Effects of this compound

Biological ActivityEffect/ObservationReference
Eicosanoid ProductionIncreased thromboxane synthesis in platelets
Platelet ActivationEnhanced aggregation at low concentrations
Immune ModulationNo significant effect on lymphocyte proliferation
Renal FunctionModulates permeability and inflammation in INS

Q & A

Q. What are the standard protocols for conjugating Arachidonic Acid N-Hydroxysuccinimidyl Ester (AA-NHS) to amine-containing biomolecules?

Methodological Answer:

  • Use a mild alkaline buffer (e.g., 100 mM phosphate buffer, pH 8.7) to deprotonate primary amines (e.g., lysine residues) for optimal reactivity .
  • Dissolve AA-NHS in anhydrous DMF (10–20 mM) to maintain ester stability and prevent hydrolysis. Add this solution dropwise to the protein or peptide solution at a 5–10:1 molar ratio (AA-NHS:protein) .
  • Incubate for 2 hours at room temperature (20–25°C) with gentle agitation. Terminate the reaction by adding excess ethanolamine (10 mM final concentration) to quench unreacted NHS esters .
  • Purify the conjugate via dialysis (3.5 kDa cutoff) or size-exclusion chromatography to remove unreacted dye or byproducts.

Q. How can researchers confirm successful conjugation of AA-NHS to target biomolecules?

Methodological Answer:

  • SDS-PAGE : Observe a shift in molecular weight due to the addition of AA (304.47 g/mol) .
  • Mass Spectrometry : Use MALDI-TOF or ESI-MS to detect mass changes in the conjugated product versus the unmodified biomolecule .
  • Fluorescence Detection : If using a fluorescent NHS ester (e.g., Alexa Fluor derivatives), measure emission spectra or perform gel-based fluorescence imaging .

Q. What buffer conditions are critical for maintaining AA-NHS ester stability during reactions?

Methodological Answer:

  • Avoid aqueous buffers with high nucleophilicity (e.g., Tris-HCl) or acidic pH (<7.0), which accelerate NHS ester hydrolysis.
  • Use low-ionic-strength buffers (e.g., 10 mM sodium bicarbonate, pH 8.3) to minimize protein aggregation and improve reaction efficiency .
  • Pre-equilbrate the protein solution to sub-isoelectric pH to enhance amine reactivity .

Q. How does the hydrophobicity of AA-NHS affect conjugation efficiency in aqueous systems?

Methodological Answer:

  • Arachidonic Acid’s long alkyl chain reduces water solubility. Use co-solvents like DMSO or DMF (≤10% v/v) to solubilize AA-NHS while maintaining protein stability .
  • Increase protein concentration (≥2 mg/mL) to enhance collision frequency between AA-NHS and target amines .
  • Post-conjugation, add detergents (e.g., 0.1% Tween-20) to prevent aggregation during purification .

Q. What safety precautions are essential when handling AA-NHS ester?

Methodological Answer:

  • Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Work in a fume hood to minimize inhalation of DMF vapors, which are toxic .
  • Store AA-NHS desiccated at 2–8°C to prevent hydrolysis. Discard expired esters via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize NHS ester activation efficiency for AA conjugation in carbodiimide-mediated reactions?

Methodological Answer:

  • Use N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) at a 1:2 molar ratio (EDC:NHS) to maximize NHS ester formation .
  • Characterize activation success via PM-IRRAS (to detect NHS ester carbonyl peaks at ~1740 cm⁻¹) or ToF-SIMS (to identify succinimide-related fragments) .
  • Avoid side reactions (e.g., urea formation) by using anhydrous solvents (e.g., DMF) and limiting reaction time to 30 minutes .

Q. What strategies mitigate competing side reactions when conjugating AA-NHS to proteins with multiple reactive sites?

Methodological Answer:

  • Site-directed conjugation : Use engineered proteins with single lysine residues or N-terminal tags (e.g., Sortase A motifs) to ensure specificity .
  • Kinetic control : Conduct reactions at 4°C to slow hydrolysis and favor selective amine reactivity .
  • Post-conjugation analysis : Employ LC-MS/MS peptide mapping to identify modified residues and quantify labeling efficiency .

Q. How can researchers address low yields in AA-NHS ester synthesis?

Methodological Answer:

  • Alternative activation methods : If carbodiimide-mediated activation fails, use mixed anhydrides (e.g., isobutyl chloroformate) for higher yields .
  • Purification : Isolate NHS esters via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .
  • Monitor reaction progress : Use ESI-MS to confirm ester formation (e.g., m/z 408.26 [M-2H]²⁺ for Alexa Fluor 594-NHS) .

Q. What analytical techniques detect byproducts from AA-NHS ester hydrolysis or degradation?

Methodological Answer:

  • Reverse-phase HPLC : Resolve hydrolyzed arachidonic acid (retention time ~12 min) from intact AA-NHS (retention time ~18 min) using a C18 column and acetonitrile/water gradient .
  • NMR spectroscopy : Detect succinimide ring-opening byproducts (e.g., δ 2.8 ppm for hydrolyzed NHS) .
  • Fluorescence quenching assays : Monitor loss of fluorescent signal if using labeled NHS esters (e.g., Alexa Fluor derivatives) .

Q. How does the AA-NHS ester compare to other NHS esters (e.g., palmitic acid-NHS) in lipid-protein conjugation studies?

Methodological Answer:

  • Reactivity : AA-NHS (20-carbon chain) exhibits slower conjugation kinetics than shorter-chain esters (e.g., palmitic acid-NHS, 16-carbon) due to steric hindrance .
  • Biological activity : Post-conjugation, AA’s eicosanoid signaling properties may require functional validation (e.g., COX-2 inhibition assays) versus inert lipid anchors .
  • Solubility : AA-NHS requires higher DMF concentrations (≥20% v/v) compared to hydrophilic NHS esters (e.g., fluorescein-NHS) .

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